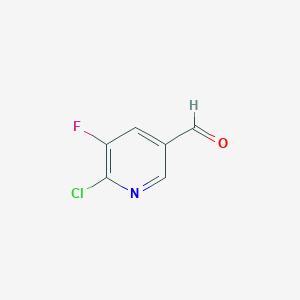

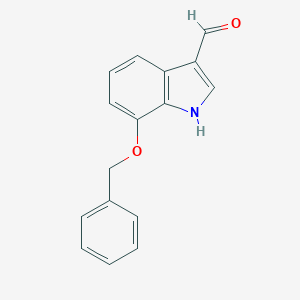

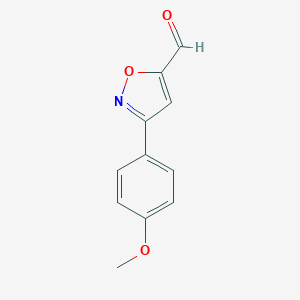

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one (Boc-Me-Pip) is a synthetic compound that has been used in a variety of laboratory experiments. It is a derivative of piperazine, a heterocyclic amine found in many natural products. Boc-Me-Pip has been found to have a wide range of biochemical and physiological effects, making it an attractive option for scientists conducting research in a variety of fields.

Applications De Recherche Scientifique

Piperazine Derivatives in Peptide Carboxyl Group Derivatization

- Piperazine-based derivatives are used for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry, which is crucial for proteome analysis (Qiao et al., 2011).

Novel Synthesis Methods

- A new method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one was developed, showcasing the versatility of piperazine derivatives in pharmaceutical chemistry (Kornylov et al., 2017).

Application in Quinazolinone Synthesis

- Piperazine derivatives are used in synthesizing quinazolinones, which have potential pharmacological applications (Acharyulu et al., 2010).

Structural and Biological Evaluation

- Structural and biological evaluation of N-Boc piperazine derivatives reveals their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

PET Probe Development

- Piperazine derivatives are employed in developing PET probes for imaging enzymes, illustrating their utility in diagnostic imaging (Gao et al., 2013).

Unsymmetrical Bis-Ureas as Anti-HIV Agents

- Piperazine-based unsymmetrical bis-ureas show potential as anti-HIV agents, demonstrating the therapeutic applications of piperazine derivatives (El‐Faham et al., 2008).

Novel Heterocyclic Amino Acids

- Piperidine and piperazine derivatives are used in developing novel heterocyclic amino acids, indicating their role in innovative drug design (Matulevičiūtė et al., 2021).

Copper(II) Complexes as Models of Galactose Oxidase

- Ethylene-bridged piperazine derivatives are used to prepare copper(II) complexes, serving as models for understanding enzyme behavior (Yamato et al., 2000).

Enantiomerically Pure Piperazines from Amino Acids

- A pathway to enantiomerically pure piperazines from amino acids showcases the role of piperazine derivatives in asymmetric synthesis (Jida & Ballet, 2018).

Piperazidine Fluorescent pH Indicator

- Piperazine subunits are utilized in the development of fluorescent pH probes, highlighting their application in biological imaging (Deng et al., 2016).

Propriétés

IUPAC Name |

2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLOAJFJXIMGK-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)